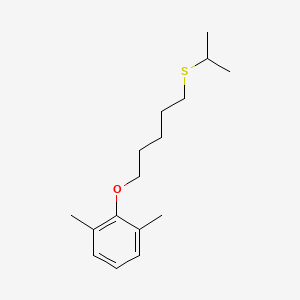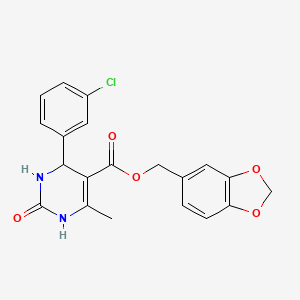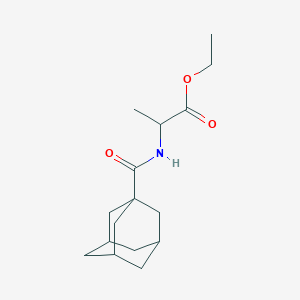
4-methyl-N-(4-nitrophenyl)-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-nitrophenyl)-9-acridinamine, also known as MNA, is a chemical compound with potential applications in scientific research. MNA is a derivative of acridine, a heterocyclic organic compound commonly used in the synthesis of various drugs and dyes. MNA has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for future research in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is not fully understood. However, studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine acts by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, 4-methyl-N-(4-nitrophenyl)-9-acridinamine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting biochemical and physiological effects. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine can induce apoptosis, a process by which cells undergo programmed cell death. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its potent anti-cancer properties. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one of the main limitations of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its toxicity. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be toxic to normal cells, making it difficult to use in clinical settings.
Orientations Futures
There are several future directions for research on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. One potential direction is the development of new cancer drugs based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Another potential direction is the development of new antibiotics based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is a complex process that involves several steps. The first step is the preparation of 4-nitroaniline, which is then reacted with acetic anhydride to form 4-nitroacetanilide. This compound is then reduced to 4-aminoacetanilide, which is further reacted with 4-methyl-1,2,3,6-tetrahydropyridine to form 4-methyl-N-(4-nitrophenyl)-9-acridinamine.
Applications De Recherche Scientifique
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting properties that make it a promising candidate for scientific research. One of the main applications of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is in the field of cancer research. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine has potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-methyl-N-(4-nitrophenyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-4-7-17-19(13)22-18-8-3-2-6-16(18)20(17)21-14-9-11-15(12-10-14)23(24)25/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKYDSHCKUUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)

![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)


![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5176957.png)